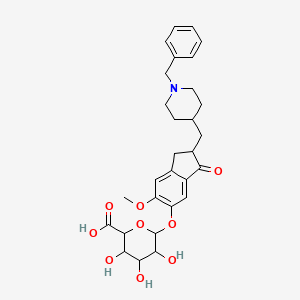

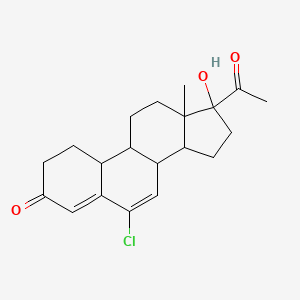

![molecular formula C14H13NO2 B12292439 1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TMC-205 is a natural fungal metabolite known for its anti-proliferative activity against various cancer cell lines. This compound is an indole derivative and has shown potential in activating the transcription of luciferase reporter genes driven by the simian virus 40 promoter . its light- and air-sensitivity have posed challenges for in-depth exploitation .

Preparation Methods

The synthesis of TMC-205 can be accomplished through a concise two-step process. The first step involves Pinnick oxidation, which is known for its high yield and atom economy. The second step is a practical Heck-dehydration reaction that exhibits high regio- and stereo-selectivity . This synthetic route is beneficial for future structure-activity relationship studies and biological research .

Chemical Reactions Analysis

TMC-205 undergoes various chemical reactions, including oxidation and substitution. The compound’s reactivity with reactive oxygen species has been a focal point in developing air-stable analogues . Common reagents used in these reactions include oxidizing agents and bases. The major products formed from these reactions are more stable analogues of TMC-205, which exhibit enhanced cytotoxicity against cancer cell lines .

Scientific Research Applications

TMC-205 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying indole derivatives. In biology, TMC-205 is used to activate gene transcription, making it a powerful tool for studying gene functions through gain-of-function approaches . In medicine, its anti-proliferative activity against cancer cell lines makes it a promising candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of TMC-205 involves its interaction with reactive oxygen species, leading to the activation of the simian virus 40 promoter . This activation results in the transcription of luciferase reporter genes, which can be used to study gene expression. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to activate gene transcription is a key feature .

Comparison with Similar Compounds

TMC-205 is often compared with other indole derivatives and natural fungal metabolites. Similar compounds include azelaic bishydroxamic acid, trichostatin A, romidepsin, herboxidiene, and FR901464 . These compounds share similar mechanisms of action, such as gene activation and inhibition of histone deacetylase or spliceosome . TMC-205’s unique structure and reactivity with reactive oxygen species set it apart, making it a valuable compound for further research .

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO2/c1-9(2)3-4-10-5-6-11-12(14(16)17)8-15-13(11)7-10/h3-8,15H,1H2,2H3,(H,16,17)/b4-3+ |

InChI Key |

DGRQZYNJXNNHBY-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=C)/C=C/C1=CC2=C(C=C1)C(=CN2)C(=O)O |

Canonical SMILES |

CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)

![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)